Lappaconitine hydrochloride
CAS No.: 767350-42-5
Cat. No.: VC0532487
Molecular Formula: C32H45ClN2O8
Molecular Weight: 621.16
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 767350-42-5 |
|---|---|
| Molecular Formula | C32H45ClN2O8 |
| Molecular Weight | 621.16 |
| IUPAC Name | [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1 |
| Standard InChI Key | AFZPKUNOYLOCHW-IPZKEBFRSA-N |
| SMILES | CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Information
| Property | Value |
|---|---|
| CAS Number | 767350-42-5 |
| Molecular Formula | C32H45ClN2O8 |
| Molecular Weight | 621.2 g/mol |
| Parent Compound | (+)-Lappaconitine (CID 90479327) |
| Stereochemistry | Absolute |
| Defined Stereocenters | 12/12 |
| Storage Temperature | 2-8°C (recommended) |
The chemical structure of lappaconitine hydrochloride features a complex diterpenoid alkaloid framework with multiple stereocenters and functional groups contributing to its specific biological activities .
Physical Properties
Lappaconitine hydrochloride typically appears as a white to light yellow crystalline powder. The compound has improved solubility characteristics compared to its parent compound, making it more suitable for pharmaceutical formulations. The compound demonstrates hygroscopic properties, requiring careful storage conditions to maintain stability .
Crystal Structure
X-ray crystallography analysis has revealed that lappaconitine hydrochloride crystallizes in the monoclinic space group P21 with the following unit cell parameters:
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a = 10.665(7) Å
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b = 12.178(7) Å
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c = 12.214(7) Å
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β = 91.003(10)°
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V = 1586.1(16) ų
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Z = 2
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Density (calculated) = 1.338 mg/m³
The absolute configuration has been determined as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, 17R. The molecular structure contains multiple rings (A, B, C, D, E, and F) which adopt boat, chair, envelope, boat, boat, and envelope conformations, respectively .
Synthesis and Preparation
Extraction Source
Lappaconitine is initially extracted from the roots of Aconitum sinomontanum Nakai, a plant species native to certain regions of China, particularly Gansu province .
Synthesis Method
The hydrochloride salt is synthesized through a direct reaction of lappaconitine with hydrochloric acid. A documented synthesis process involves:
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Dissolving 0.584 g of lappaconitine (purity >97.7%) in 10 mL of ethanol
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Adding excess 0.1 mol/L HCl to the solution
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Stirring the reaction mixture at room temperature for approximately 6 hours
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Removing unreacted HCl and solvent through decompression distillation
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Purifying the product through repeated recrystallization in acetone
Pharmacological Activities
Analgesic Properties
Lappaconitine hydrochloride demonstrates potent analgesic activity through mechanisms independent of opioid receptors, making it a potentially valuable alternative to opioid analgesics. It has been shown to increase pain threshold in experimental models by downregulating the expression of P2X3 receptors in dorsal root ganglion neurons .
Anti-inflammatory Effects
Research indicates that lappaconitine hydrochloride possesses significant anti-inflammatory properties, effectively inhibiting paw and ear edema in vivo experimental models .
Antitumor Activity
Lappaconitine hydrochloride exhibits notable antitumor properties, particularly against hepatocellular carcinoma cell lines. In comparative studies, the compound demonstrated highest efficacy against HepG2 cells, followed by A549, HeLa, and U251 cells, while showing minimal toxicity to normal HUVEC cells .
Antiarrhythmic Effects
The compound has been classified as a Class I antiarrhythmic agent, exerting its effects through membrane stabilization and modulation of sodium channels. These properties make it potentially valuable in the management of cardiac arrhythmias .
Anticonvulsant/Antiepileptic Activity
Lappaconitine hydrochloride demonstrates anticonvulsant properties through inhibition of hippocampal pyramidal cell excitability and reduction of epileptiform burst duration in experimental models .
Mechanisms of Action
Sodium Channel Inhibition
Lappaconitine hydrochloride acts as an inhibitor of voltage-gated sodium channels, particularly Nav1.7 channels. Electrophysiological studies using whole-cell voltage-clamp techniques have demonstrated that the compound significantly decreases peak sodium currents in a time-dependent manner .
The compound also irreversibly blocks cloned human heart (hH1) sodium channels by binding to the site 2 receptor, which contributes to its antiarrhythmic properties .
Duration-Dependent Effects
Research indicates that the inhibitory effects of lappaconitine on ion channels are duration-dependent, with stronger inhibition observed after extended incubation periods .
MAPK Signaling Pathway Modulation
Lappaconitine hydrochloride significantly influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a vital role in regulating various cellular processes including survival and apoptosis. Specifically, it:
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Upregulates phosphorylation of P38 and JNK (c-Jun N-terminal kinase)
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Downregulates phosphorylation of ERK (extracellular signal-regulated kinase)
These modulations contribute to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells .
Blood-Brain Barrier Penetration
Lappaconitine hydrochloride has been confirmed to penetrate the blood-brain barrier, which enables its central nervous system effects and contributes to its analgesic and anticonvulsant properties .
Research Findings on Cellular Effects
Cell Cycle Regulation
Experimental studies have demonstrated that lappaconitine hydrochloride induces S-phase cell cycle arrest in HepG2 cells, preventing their progression to the G2/M phase. This effect was observed to be dose-dependent and contributes significantly to the compound's antitumor activity .
Apoptosis Induction
Treatment with lappaconitine hydrochloride has been shown to induce apoptosis in cancer cells through multiple mechanisms:
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Upregulation of pro-apoptotic proteins:
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Cytochrome C
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Bax
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P53
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Cleaved caspase-3
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Cleaved caspase-9
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Cleaved poly ADP-ribose polymerase (PARP)
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Downregulation of anti-apoptotic proteins:
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Bcl-2
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These effects occur in a dose-dependent manner and are central to the compound's potential as an anticancer agent .
Cell Proliferation Inhibition
Studies using Cell Counting Kit-8 (CCK-8) and 5'-ethynyl-2'-deoxyuridine (EdU) assays have confirmed that lappaconitine hydrochloride significantly inhibits cell proliferation in various cancer cell lines, with particularly strong effects against HepG2 cells .
| Cell Line | Relative Sensitivity to LH |
|---|---|
| HepG2 | Highest sensitivity |
| A549 | Moderate sensitivity |
| HeLa | Moderate sensitivity |
| U251 | Low sensitivity |
| HUVEC | Minimal effect (normal cells) |
Comparison with Related Compounds
Lappaconitine Hydrobromide
Lappaconitine hydrobromide represents another salt form of the parent compound with similar pharmacological properties. Comparative studies have indicated that:
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Lappaconitine hydrobromide has a molecular weight of 665.61 g/mol (compared to 621.2 g/mol for the hydrochloride salt)
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It possesses similar antitumor and analgesic properties
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It has slightly different physical properties, including a melting point of 223-226°C
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In direct comparisons, the analgesic effect of lappaconitine hydrochloride was found to be less potent than that of the hydrobromide salt in certain experimental models
Parent Compound (Lappaconitine)
The parent compound, lappaconitine, demonstrates similar pharmacological activities but is limited by poor solubility, which restricts its clinical applications. The development of salt forms such as the hydrochloride and hydrobromide derivatives was specifically aimed at addressing this limitation .
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